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Compound of Interest

Compound Name: BAK2-66

CAS No.: 1301178-83-5

Cat. No.: B605905 Get Quote

Executive Summary
BAK2-66 is a third-generation, highly selective Dopamine D3 Receptor (D3R) antagonist

derived from a 4-phenylpiperazine scaffold. Its primary utility lies in its ability to discriminate

between D3R and D2R, a notorious challenge in neuropsychopharmacology due to the high

sequence homology within the orthosteric binding sites of these receptors.

Unlike non-selective agents (e.g., eticlopride) that induce extrapyramidal motor side effects via

D2R blockade, BAK2-66 exhibits a >100-fold selectivity ratio for D3R over D2R. This guide

details the structural determinants of this selectivity, compares it against leading alternatives

(PG648, SB-277011A), and provides validated protocols for verifying these profiles in vitro.

Chemical & Pharmacological Profile
BAK2-66 utilizes a "bitopic" binding mode, engaging both the orthosteric binding site (OBS)

and a secondary binding pocket (SBP) to achieve subtype selectivity.[4]
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Feature Technical Specification

Chemical Class
4-phenylpiperazine derivative with a

benzofuranylamide secondary pharmacophore

Key Structural Motif
Fluorinated 4-carbon linker (serendipitous

fluorination during synthesis)

Primary Target Dopamine D3 Receptor (D3R)

Active Isomer (R)-BAK2-66 (Eutomer)

Mechanism of Action Competitive Antagonist

Key Selectivity D3R Ki: 6.9 nM vs. D2R Ki: ~960 nM

Comparative Off-Target Binding Analysis
The "off-target" profile of BAK2-66 is defined primarily by its interaction with the Dopamine D2

Receptor (D2R) and Serotonin Receptors (5-HT), which are common liabilities for

phenylpiperazine scaffolds.

The D2R "Anti-Target" Comparison
The following table contrasts BAK2-66 with other standard D3R ligands. Lower

indicates higher affinity.
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Compound
D3R Affinity (

, nM)

D2R Affinity (

, nM)

Selectivity
Ratio (D2/D3)

Clinical
Implication

(R)-BAK2-66 6.9 793 115x

Low risk of motor

side effects;

suitable for

addiction

models.

(R)-PG648 0.5 270 540x

Higher

potency/selectivit

y but different

metabolic

stability profile.

Eticlopride 0.16 0.24 1.5x

Non-selective.

Used as a total

D2/D3 blocker

control.

SB-277011A 10.1 1,000+ >100x

Classic reference

standard; lower

bioavailability

than BAK2-66

analogs.

Interpretation: While (R)-PG648 exhibits higher absolute affinity, BAK2-66 maintains the critical

>100-fold window required to avoid D2R-mediated catalepsy while retaining a distinct

physicochemical profile due to the fluorine substitution.

Broader GPCRome Liabilities
Phenylpiperazines often cross-react with 5-HT receptors.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b605905?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-HT1A: Moderate affinity is common in this class. BAK2-66 analogs generally show

reduced intrinsic activity at 5-HT1A compared to first-gen ligands (e.g., buspirone).

Alpha-1 Adrenergic: The benzofuranylamide moiety reduces alpha-1 binding compared to

simpler aryl-piperazines, minimizing cardiovascular off-target effects (orthostatic

hypotension).

Mechanistic Pathway & Signaling
D3R is a

-coupled receptor. Antagonism by BAK2-66 prevents the inhibition of Adenylyl Cyclase. The
diagram below illustrates the specific pathway blocked by BAK2-66 compared to the off-target
D2R pathway.
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Figure 1:Mechanism of Selective Antagonism. BAK2-66 selectively blocks D3R-mediated

signaling (Reward) while sparing D2R signaling (Motor), preventing the inhibition of Adenylyl

Cyclase in specific limbic populations.

Experimental Protocol: Validating Selectivity
To confirm the binding profile of BAK2-66 in your own lab, use the following Radioligand

Competition Binding Assay. This protocol is self-validating through the use of specific reference

controls.
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Reagents & Setup
Cell Lines: HEK293 stably expressing human D2R (short isoform) and human D3R.

Radioligand:

-Methylspiperone (

-NMSP).

nM.

Non-Specific Binding (NSB) Control: (+)-Butaclamol (1

M).

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl

, pH 7.4.

Step-by-Step Workflow
Membrane Preparation: Harvest HEK293-D2R and HEK293-D3R cells. Homogenize in ice-

cold buffer and centrifuge (20,000 x g, 20 min). Resuspend pellets to a protein concentration

of ~10-20

g/well .

Competition Plate Setup:

Total Binding: Membranes +

-NMSP (0.2 nM final).

NSB: Membranes +

-NMSP + Butaclamol.

Test Wells: Membranes +
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-NMSP + BAK2-66 (Concentration range:

M to

M).

Incubation: Incubate for 60 minutes at 25°C (equilibrium).

Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces

filter binding). Wash 3x with ice-cold buffer.

Analysis: Measure radioactivity via liquid scintillation counting.

Calculation: Fit data to a one-site competition model to derive

. Calculate

using the Cheng-Prusoff equation:

Workflow Diagram
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Quality Control Check
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Figure 2:Radioligand Binding Workflow. Standardized process for determining

values to verify selectivity ratios.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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